N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Overview
Description
N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H19F2N3O3 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is 375.13944780 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Molecular Interactions
The study of different spatial orientations of amide derivatives, including compounds similar to N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide, reveals their potential in coordinating anions and forming unique molecular structures like tweezer-like geometries and channel-like structures through self-assembly. These structural aspects have implications for material science and nanotechnology applications, where molecular orientation and assembly are crucial for designing new materials and devices (Kalita & Baruah, 2010).
Antimicrobial and Antiprotozoal Activities
Research into N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides demonstrates promising antimicrobial and antiprotozoal activities. This suggests that derivatives of N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide could potentially be utilized in developing new antimicrobial agents. The lead compound in this series showed significant activity against Trypanosoma cruzi, indicating potential applications in treating diseases caused by this pathogen (Patel et al., 2017).
Antiproliferative Activities
Synthesis and evaluation of certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives have shown notable antiproliferative activities against various human cancer cell lines. This indicates that modifications of the N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide structure could lead to potential anticancer agents. One compound exhibited significant activity against the NPC-TW01 cell line, suggesting a possible application in treating nasopharyngeal carcinoma (Chen et al., 2013).
Molecular Docking Studies
In silico studies, including molecular docking, have been conducted on derivatives similar to N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide. These studies aim to understand their binding efficiencies and interaction mechanisms with biological targets. Such research provides foundational knowledge for drug design and discovery, highlighting the potential of these compounds in therapeutic applications (Patel et al., 2022).
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3/c1-10-7-14-15(8-11(10)2)24-18(26)16(23-14)9-17(25)22-12-3-5-13(6-4-12)27-19(20)21/h3-8,16,19,23H,9H2,1-2H3,(H,22,25)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMOUQNWFJRSDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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